2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine
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Overview
Description
2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine is a complex organic compound that features a pyridine ring, a piperidine ring, a pyrrolidine ring, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine typically involves multi-step organic reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in pharmaceuticals.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, known for their biological activities.
Uniqueness
2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine is unique due to its combination of multiple heterocyclic rings, which can confer diverse biological activities and make it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
2-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-2-16(12-20-6-1)14-23-9-3-17(4-10-23)18-5-11-24(15-18)19-13-21-7-8-22-19/h1-2,6-8,12-13,17-18H,3-5,9-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESNVZKUKOMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C3=NC=CN=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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